2-Bromo-4,5-dimethoxymandelic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO5 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11BrO5/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9,12H,1-2H3,(H,13,14) |
InChI Key |
YTWZAPVOGBAXRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)O)Br)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 2 Bromo 4,5 Dimethoxymandelic Acid
Retrosynthetic Analysis of the 2-Bromo-4,5-Dimethoxymandelic Acid Scaffold
A retrosynthetic analysis of this compound reveals several logical disconnections and potential starting materials. The primary bond cleavages to consider are the carbon-carbon bond between the carboxylic acid group and the benzylic carbon, and the carbon-bromine bond on the aromatic ring.
One common retrosynthetic approach involves disconnecting the mandelic acid moiety itself. This leads back to 2-bromo-4,5-dimethoxybenzaldehyde (B182550) as a key intermediate. mdma.chgoogle.com This aldehyde can then be further simplified to 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), a readily available starting material. mdma.chgoogle.comsunankalijaga.org The synthesis would then involve the bromination of veratraldehyde followed by the introduction of the hydroxymethylene carboxylic acid side chain.
Another strategy focuses on the late-stage introduction of the bromine atom. This would start with a pre-formed dimethoxymandelic acid derivative, such as 3,4-dimethoxymandelic acid. The key step in this pathway would be the regioselective bromination of the aromatic ring.
A third approach considers the construction of the aromatic ring itself, although this is generally less common for this specific compound. This might involve a Diels-Alder or other cycloaddition reaction to form the substituted benzene (B151609) ring, followed by functional group manipulations to install the bromo, methoxy (B1213986), and mandelic acid functionalities.
Established Synthetic Routes and Reaction Conditions
Routes via Aromatic Bromination of Dimethoxymandelic Acid Precursors
This approach focuses on the direct bromination of an existing dimethoxyphenyl compound. The success of this method hinges on the regioselectivity of the bromination reaction, which is influenced by the directing effects of the substituents on the aromatic ring.
Aromatic systems that are "activated," meaning they contain electron-donating groups, can undergo electrophilic aromatic substitution, such as bromination, under milder conditions. wku.edu The two methoxy groups in the precursors to this compound are activating and direct incoming electrophiles to the ortho and para positions.
The bromination of benzene and its derivatives is a classic example of electrophilic aromatic substitution. youtube.comyoutube.com Typically, this reaction is carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, making it a better electrophile.
For highly activated systems, such as dimethoxybenzenes, the reaction can sometimes proceed without a catalyst. wku.edu However, controlling the regioselectivity to obtain the desired 2-bromo-4,5-disubstituted pattern is a key challenge.
Approaches Involving Benzylic Hydroxylation and Carboxylation of Brominated Dimethoxy Aromatic Systems
This synthetic strategy involves first establishing the brominated dimethoxy aromatic core, followed by the construction of the mandelic acid side chain.
One method starts with 3,4-dimethoxytoluene (B46254), which is first brominated to yield 2-bromo-4,5-dimethoxytoluene. google.com This intermediate can then undergo benzylic hydroxylation. Stereoselective benzylic hydroxylation of similar alkylbenzenes has been achieved using enzymes like peroxygenases, which can lead to high enantiomeric excess of the resulting alcohol. researchgate.net Following hydroxylation, the side chain would need to be further oxidized to the carboxylic acid.
Alternatively, direct carboxylation of a brominated aromatic compound can be employed. Recent advances have shown that the carboxylation of aromatic bromides can be achieved using carbon dioxide (CO₂) with dual visible-light-nickel catalysis. nih.govacs.org This method offers a potentially more direct route to the carboxylic acid functionality. Another approach involves the reaction of a brominated aromatic compound with glyoxylic acid in the presence of a strong base to form the mandelic acid derivative directly. sciencemadness.orggoogle.com
A multi-step sequence can also be used, starting from 2-bromo-4,5-dimethoxybenzyl bromide. nih.gov This can be converted to the corresponding nitrile, 2-(3-bromo-4,5-dimethoxyphenyl)acetonitrile, which is then hydrolyzed to the acetic acid derivative, 2-(3-bromo-4,5-dimethoxyphenyl)acetic acid. nih.gov Subsequent alpha-hydroxylation would yield the desired mandelic acid.
Derivation from 2-Bromo-4,5-Dimethoxybenzaldehyde and Analogues
A common and effective route to this compound begins with 2-bromo-4,5-dimethoxybenzaldehyde. mdma.chgoogle.com This key intermediate can be synthesized by the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde). mdma.chgoogle.comsunankalijaga.org The bromination can be carried out using bromine in acetic acid or methanol (B129727), with the latter reportedly giving yields of 90-92%. mdma.ch An alternative method utilizes potassium bromate (B103136) (KBrO₃) as an in situ source of bromine. sunankalijaga.org
Once 2-bromo-4,5-dimethoxybenzaldehyde is obtained, it can be converted to the target mandelic acid through several methods. One classic approach is the cyanhydrin reaction, where the aldehyde is treated with hydrogen cyanide (or a cyanide salt followed by acidification) to form the corresponding mandelonitrile. Subsequent hydrolysis of the nitrile group yields the carboxylic acid.
Another method involves the reaction with glyoxylic acid. For instance, a similar compound, 4-bromo-2,5-dimethoxybenzaldehyde, can be synthesized from 1-bromo-2,5-dimethoxybenzene (B144562) by reaction with glyoxylic acid to form the mandelic acid, which is then oxidized. sciencemadness.org A similar transformation starting from 2-bromo-4,5-dimethoxybenzaldehyde would be a plausible route.
The table below summarizes the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde.
| Starting Material | Reagent | Solvent | Yield | Reference |
| 3,4-dimethoxybenzaldehyde | Bromine | Methanol | 90-92% | mdma.ch |
| 3,4-dimethoxybenzaldehyde | Bromine | Acetic Acid | 86.5% | google.com |
| Veratraldehyde | KBrO₃ | Acidic conditions | up to 82.03% | sunankalijaga.org |
Conversion from Related Mandelic Acid Derivatives
The synthesis of substituted mandelic acids is a well-established field, and these methods can be adapted for the preparation of this compound. acs.orgacs.org This can involve either the introduction of the bromo and methoxy groups onto a simpler mandelic acid scaffold or the modification of a more complex, but related, mandelic acid.
For example, resolution of racemic mandelic acid derivatives can be achieved by forming diastereomeric salts with a chiral base, such as (D)- or (L)-proline amide. google.com While this is a resolution step rather than a synthesis, it highlights the types of manipulations that are possible with mandelic acid structures.
The synthesis of various substituted mandelic acids has been reported, often for the purpose of studying their biological effects. acs.orgacs.org These syntheses often follow the general patterns described above, such as starting from the corresponding benzaldehyde (B42025).
Enzymatic methods have also been employed for the synthesis of mandelic acid derivatives. For instance, recombinant E. coli strains expressing an (R)-specific oxynitrilase and an arylacetonitrilase can convert benzaldehydes and cyanide into (R)-mandelic acid amides with high enantioselectivity. nih.gov This approach could potentially be applied to 2-bromo-4,5-dimethoxybenzaldehyde.
Development of Novel and Improved Synthetic Pathways
Research continues to focus on developing more efficient, environmentally friendly, and scalable syntheses for valuable compounds like this compound.
"Green" chemistry approaches are of particular interest. This includes the use of less hazardous reagents and solvents. For example, the use of N-bromosuccinimide (NBS) as a brominating agent is often preferred over molecular bromine as it is a solid and easier to handle. wku.edu The development of catalytic methods that minimize waste and improve atom economy is also a key goal.
Improved procedures for key steps, such as the condensation and cyclization reactions in the synthesis of related heterocyclic compounds, have been developed using statistical experimental design and multivariate modeling to optimize reaction conditions and increase yields. researchgate.net Such systematic approaches could be applied to optimize the synthesis of this compound.
Furthermore, novel catalytic systems, such as the dual visible-light-nickel catalysis for carboxylation, represent a significant advancement in the synthesis of carboxylic acids from bromides and could provide a more direct and efficient route to this compound from a suitable precursor. nih.gov
Exploration of Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an appropriate electrophile. wikipedia.org
For the synthesis of this compound, a plausible DoM strategy would involve a precursor with a suitable DMG. The methoxy groups present in the target molecule can themselves act as moderate directing groups. wikipedia.orgorganic-chemistry.org However, for more efficient and regioselective metalation, a stronger DMG might be incorporated. The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which increases the kinetic acidity of the adjacent ortho-protons. organic-chemistry.orguwindsor.ca
A potential synthetic route could start from a derivative of 3,4-dimethoxyphenylacetic acid. The carboxylic acid or an amide derivative can function as a potent DMG. organic-chemistry.org Treatment with a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) would lead to deprotonation at the C-2 position, directed by the carboxyl or amide group. Subsequent quenching of the resulting aryllithium species with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, would introduce the bromine atom at the desired position. The final step would involve the α-hydroxylation of the resulting 2-bromo-4,5-dimethoxyphenylacetic acid derivative to yield the target mandelic acid.
Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths
| Strength | Directing Group (DMG) |
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate | -OMe, -NR₂ |
| Weak | -F, -Cl |
This table is a simplified representation and the actual directing ability can be influenced by other factors.
Photocatalytic or Electrocatalytic Synthetic Innovations
While specific examples for the direct photocatalytic or electrocatalytic synthesis of this compound are not extensively documented in the provided search results, these modern synthetic techniques offer potential avenues.
Photocatalysis could potentially be employed for either the bromination or the hydroxylation step. For instance, a photocatalytic bromination of a 4,5-dimethoxymandelic acid derivative could be envisioned using a suitable photocatalyst and a bromide source under light irradiation. Similarly, photocatalytic C-H hydroxylation at the benzylic position of a 2-bromo-4,5-dimethoxyphenylacetic acid derivative might be feasible.
Electrocatalysis could also provide a green and efficient alternative. Anodic oxidation could be explored for the benzylic hydroxylation. Alternatively, electrochemistry could be utilized in the bromination step, potentially generating the brominating species in situ.
Enzymatic or Biocatalytic Approaches to Benzylic Hydroxylation
Biocatalytic methods offer a highly selective and environmentally benign approach to organic synthesis. The benzylic hydroxylation of a suitable precursor, such as (2-bromo-4,5-dimethoxy-phenyl)-acetic acid, could potentially be achieved using specific enzymes. sigmaaldrich.com Hydroxylases are a class of enzymes capable of introducing hydroxyl groups into organic molecules with high regio- and stereoselectivity.
For example, a whole-cell catalyst system expressing a specific oxynitrilase and a nitrilase has been used to convert benzaldehydes to (R)-mandelic acid amides with high enantioselectivity. researchgate.net A similar enzymatic strategy could be adapted for the synthesis of this compound, starting from 2-bromo-4,5-dimethoxybenzaldehyde. mdma.chresearchgate.net The aldehyde could be converted to the corresponding cyanohydrin, which is then hydrolyzed by a nitrilase to the desired mandelic acid. The stereochemistry of the final product would be controlled by the choice of the enzyme.
Transition Metal-Catalyzed Coupling Reactions for Bromination Introduction
Transition metal-catalyzed reactions provide a versatile toolkit for the introduction of functional groups onto aromatic rings. While direct C-H bromination is common, transition metal catalysis can offer alternative strategies.
One potential approach involves a palladium-catalyzed cross-coupling reaction. A suitably functionalized 4,5-dimethoxymandelic acid derivative, for example, bearing a triflate or a boronic acid group at the 2-position, could be coupled with a bromine source using a palladium catalyst.
More directly, methods for the transition-metal-free decarboxylative bromination of aromatic carboxylic acids have been reported. rsc.org This type of reaction could potentially be applied to a precursor like 2-carboxy-4,5-dimethoxymandelic acid, though this would require the synthesis of a more complex starting material.
A more traditional and direct method for the bromination of activated aromatic rings is electrophilic aromatic substitution. For instance, 3,4-dimethoxybenzaldehyde can be brominated to yield 2-bromo-4,5-dimethoxybenzaldehyde in high yield. mdma.chgoogle.com This aldehyde is a key precursor that can be converted to the target mandelic acid. mdma.ch A patented method describes the directed bromination of 3,4-dimethoxytoluene using sulfuric acid, hydrogen peroxide, and a metal bromide to produce 2-bromo-4,5-dimethoxytoluene, which is then oxidized to 2-bromo-4,5-dimethoxybenzoic acid. google.com
Stereoselective Synthesis and Chiral Resolution of this compound
The synthesis of enantiomerically pure this compound is crucial for its application in areas where stereochemistry is important. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. Several strategies can be employed:
Asymmetric Hydrogenation: A key approach involves the asymmetric hydrogenation of a prochiral precursor, such as 2-bromo-4,5-dimethoxyphenylglyoxylic acid. This can be achieved using chiral catalysts. Both homogeneous and heterogeneous catalysts have been screened for the enantioselective hydrogenation of similar substituted phenylglyoxylic acid derivatives, with some systems achieving high enantiomeric excesses (ee). researchgate.net For example, a cationic rhodium(I)/DTBM-MeO-BIPHEP catalyst has shown high efficiency in asymmetric catalytic reactions. researchgate.net
Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative. An enantioselective one-pot synthesis of (R)-mandelic acid esters has been developed using a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis sequence, catalyzed by an epi-quinine-derived urea. nih.gov This methodology could potentially be adapted for the synthesis of the bromo-substituted analogue.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor like 2-bromo-4,5-dimethoxyphenylacetic acid. Subsequent α-functionalization, such as hydroxylation, would proceed with diastereoselectivity controlled by the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched mandelic acid. Sulfur-based chiral auxiliaries, for instance, have been employed in the synthesis of various chiral molecules. scielo.org.mx
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Advantages | Disadvantages |
| Asymmetric Hydrogenation | High efficiency and enantioselectivity possible. | Requires specialized catalysts, may involve high pressure. |
| Organocatalysis | Metal-free, often milder conditions. | Catalyst loading can be higher, may have lower turnover numbers. |
| Chiral Auxiliary | Predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
Enzymatic or Kinetic Resolution Techniques
Lipases are a common class of enzymes used for the kinetic resolution of mandelic acid esters. These enzymes selectively catalyze the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. For instance, lipases from Pseudomonas cepacia and Candida rugosa have shown high enantioselectivity in the resolution of various mandelic acid derivatives. The process typically involves the esterification of the racemic mandelic acid, followed by selective enzymatic hydrolysis of one of the ester enantiomers. The unreacted ester and the hydrolyzed acid, now in different chemical forms, can then be separated. The choice of enzyme, solvent, and acyl donor/acceptor can significantly influence the enantioselectivity and reaction rate.
Another powerful enzymatic method is the use of mandelate (B1228975) racemase, which can be integrated into a dynamic kinetic resolution process. In this approach, the undesired enantiomer is continuously racemized back to the racemic mixture, allowing for a theoretical yield of 100% for the desired enantiomer. This has been successfully applied to mandelic acid itself and could, in principle, be adapted for its derivatives.
Diastereomeric Salt Formation for Enantiomeric Separation
A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. This technique relies on the different physical properties, particularly solubility, of the resulting diastereomeric salts. For mandelic acid and its derivatives, chiral amines such as (R)- or (S)-1-phenylethylamine are commonly employed as resolving agents.
The process involves dissolving the racemic this compound and a single enantiomer of a chiral amine in a suitable solvent. The resulting diastereomeric salts, (R)-acid-(R)-base and (S)-acid-(R)-base, will have different solubilities. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution. After separation by filtration, the chiral auxiliary (the amine) can be removed by acidification, yielding the enantiomerically enriched mandelic acid derivative. The success of this method is highly dependent on the choice of resolving agent and the solvent system, which often requires empirical optimization.
Table 1: Common Chiral Resolving Agents for Mandelic Acids
| Chiral Resolving Agent | Type |
| (R)-(+)-α-Methylbenzylamine | Amine |
| (S)-(-)-α-Methylbenzylamine | Amine |
| Brucine | Alkaloid |
| Cinchonidine | Alkaloid |
| (1R,2R)-(-)-Pseudoephedrine | Amino Alcohol |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves a holistic assessment of the entire synthetic route, from starting materials to final product isolation.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
Reaction Scheme for a Precursor:
Bromination: 3,4-dimethoxytoluene + Br₂ → 2-bromo-4,5-dimethoxytoluene + HBr
Oxidation: 2-bromo-4,5-dimethoxytoluene + [O] → 2-bromo-4,5-dimethoxybenzoic acid + H₂O
In the bromination step, for every mole of the desired product, one mole of hydrogen bromide (HBr) is produced as a byproduct, which lowers the atom economy. The subsequent oxidation step, depending on the oxidant used, can also generate significant waste. For example, using potassium permanganate (B83412) (KMnO₄) as the oxidant results in the formation of manganese dioxide (MnO₂) as a stoichiometric byproduct. To improve atom economy, catalytic methods are preferable.
Use of Environmentally Benign Solvents and Reagents
The choice of solvents and reagents plays a critical role in the environmental impact of a synthesis. Traditional solvents like chlorinated hydrocarbons and volatile organic compounds (VOCs) are often hazardous and contribute to pollution.
In the synthesis of related compounds, such as 2-bromo-4,5-dimethoxybenzaldehyde, solvents like methanol have been used as a substitute for more hazardous options like acetic acid for the bromination step. mdma.ch Water is an ideal green solvent, and its use in the oxidation of 2-bromo-4,5-dimethoxytoluene to the corresponding benzoic acid has been described in a patent, which highlights the environmental friendliness of the process. google.com
The use of hazardous reagents like bromine can be replaced by greener alternatives. For example, in-situ generation of bromine from bromide salts using a milder oxidizing agent like hydrogen peroxide can be a safer and more environmentally friendly approach.
Table 2: Comparison of Solvents for Bromination
| Solvent | Hazards | Green Chemistry Considerations |
| Acetic Acid | Corrosive, flammable | Less desirable |
| Methanol | Flammable, toxic | Greener alternative to chlorinated solvents |
| Water | Non-toxic, non-flammable | Ideal green solvent |
Catalytic vs. Stoichiometric Methodologies
Catalytic methods are inherently greener than stoichiometric ones as they reduce the amount of waste generated. Catalysts are used in smaller quantities and can often be recycled and reused.
In the synthesis of the precursor 2-bromo-4,5-dimethoxybenzoic acid, a patent describes the use of tetrabutylammonium (B224687) bromide as a phase-transfer catalyst during the oxidation step with potassium permanganate. google.com While this still uses a stoichiometric oxidant, the catalyst enhances the reaction efficiency. A greener approach would involve the use of a catalytic oxidant, such as molecular oxygen or hydrogen peroxide, in combination with a suitable catalyst system. For the bromination step, instead of using stoichiometric bromine, catalytic amounts of a bromide source with an in-situ oxidizing agent would represent a greener alternative.
Waste Minimization and Byproduct Management
A key aspect of green chemistry is the minimization of waste and the responsible management of any byproducts. In the synthesis of this compound, byproducts are generated at various stages. For example, the bromination step produces hydrogen bromide. This can be neutralized to form a salt, but a more sustainable approach would be to capture and reuse it.
In the oxidation of the toluene (B28343) precursor, the use of potassium permanganate generates manganese dioxide sludge, which is a significant waste stream that requires proper disposal. Shifting to catalytic oxidation with cleaner oxidants like oxygen or hydrogen peroxide would significantly reduce this waste.
Chemical Reactivity and Reaction Mechanisms of 2 Bromo 4,5 Dimethoxymandelic Acid
Reactions Involving the Bromine Atom
The bromine atom attached to the aromatic ring of 2-Bromo-4,5-dimethoxymandelic acid is a key functional group that can participate in various synthetic transformations.
Nucleophilic Aromatic Substitution Pathways
While direct nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging, the presence of activating groups can facilitate such reactions. The dimethoxy groups on the aromatic ring are electron-donating, which typically disfavors SNAr. However, in related systems, such as 2-Bromo-4,5-dimethoxybenzaldehyde (B182550), reactions with nucleophiles like sodium methoxide (B1231860) in the presence of a copper catalyst have been reported to yield the corresponding methoxy-substituted product. mdma.ch This suggests that under specific catalytic conditions, the bromine atom in this compound could potentially be displaced by various nucleophiles. Competition between nucleophilic aromatic substitution and reductive dehalogenation can occur, especially with bulky amine nucleophiles and when the halogen is iodine. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. whiterose.ac.ukuwindsor.ca
The Suzuki coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for creating biaryl compounds. nih.gov In a reaction analogous to that of 3-bromo-6,7-dimethoxyisoquinolin-1-one with arylboronic acids, this compound could be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to generate a diverse range of 2-aryl-4,5-dimethoxymandelic acid derivatives. nih.gov
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. By applying this methodology, this compound could be reacted with various alkynes to synthesize 2-alkynyl-4,5-dimethoxymandelic acid derivatives.
The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an aryl halide. While less commonly applied to mandelic acid derivatives directly, the potential exists to functionalize the aromatic ring of this compound with alkenyl groups using this palladium-catalyzed method.
The general mechanism for these cross-coupling reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organometallic reagent (in Suzuki and Sonogashira reactions) or migratory insertion of the alkene (in the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Boronic acid/ester | Pd catalyst, base | 2-Aryl-4,5-dimethoxymandelic acid |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-4,5-dimethoxymandelic acid |
Reductive Debromination Studies
The removal of the bromine atom, known as reductive debromination, can be a crucial step in a synthetic sequence. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. organic-chemistry.org The use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source can effectively replace the bromine atom with a hydrogen atom. organic-chemistry.orggoogle.com Studies on related bromo-substituted aromatic compounds have shown that this reduction can often be performed selectively in the presence of other functional groups like carboxylic acids. organic-chemistry.org For instance, the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes has been successfully carried out using methods like reduction with NaBH4 in the presence of palladium. google.com
Bromine Migration and Rearrangement Mechanisms
While less common, the possibility of bromine migration or rearrangement on the aromatic ring under certain reaction conditions cannot be entirely ruled out. In electrophilic aromatic substitution reactions, the position of the incoming electrophile is directed by the existing substituents. The synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from 3,4-dimethoxybenzaldehyde (B141060) proceeds with high regioselectivity, indicating a strong directing effect of the methoxy (B1213986) groups to the 2-position. mdma.ch However, under thermal or catalytic stress, intramolecular bromine shifts could potentially occur, leading to isomeric products. The stability of the resulting carbocation intermediate would be a key factor in such rearrangements.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound is another reactive site that readily undergoes transformations typical of this functional group.
Esterification and Amidation Reactions
Esterification of the carboxylic acid can be accomplished through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with an alcohol.
Amidation , the formation of an amide bond, can be achieved by reacting the carboxylic acid with an amine. Similar to esterification, this reaction is often facilitated by activating the carboxylic acid first. The use of coupling agents is a prevalent strategy to promote the formation of the amide bond under mild conditions. For example, the hydrolysis of the amide in 2-bromo-4,5-dimethylacetanilide demonstrates the reversible nature of this linkage. chemspider.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Bromo-4,5-dimethoxybenzaldehyde |
| Sodium methoxide |
| 3,4-dimethoxybenzaldehyde |
| 3-bromo-6,7-dimethoxyisoquinolin-1-one |
| 2-Aryl-4,5-dimethoxymandelic acid |
| 2-Alkynyl-4,5-dimethoxymandelic acid |
| 2-Alkenyl-4,5-dimethoxymandelic acid |
| 2-substituted-5-bromo-6-methoxynaphthalenes |
| Sodium borohydride (B1222165) |
| 2-bromo-4,5-dimethylacetanilide |
| Dicyclohexylcarbodiimide |
Decarboxylation Pathways and Conditions
The decarboxylation of α-hydroxy acids like this compound can proceed through several pathways, often influenced by the reaction conditions and the nature of the substituents on the aromatic ring. Generally, this process involves the loss of carbon dioxide from the carboxyl group.
One common pathway is oxidative decarboxylation , which simultaneously oxidizes the benzylic hydroxyl group and removes the carboxyl group, typically yielding a benzaldehyde (B42025) derivative. For mandelic acids, this transformation can be achieved using various oxidizing agents. Research on a range of mandelic acid derivatives has shown that molecular oxygen, in the presence of a cobalt(II) chloride catalyst, can lead to the formation of the corresponding benzaldehyde and/or benzoic acid. rsc.org The selectivity of the reaction is dependent on the substituents on the aromatic ring. rsc.org Another study demonstrated the use of a recombinant E. coli strain to carry out the oxidative decarboxylation of a mandelic acid derivative to produce ethyl vanillin. nih.gov
The electronic nature of the substituents on the phenyl ring plays a crucial role. Electron-donating groups, such as the methoxy groups present in the title compound, can facilitate the reaction but may also lead to side reactions or partial decarboxylation under certain conditions. acs.org Conversely, electron-withdrawing groups can also influence the reaction, and in some cases, are well-tolerated. acs.org The bromine atom on this compound acts as an electron-withdrawing group.
A study on the oxidative decarboxylation of α-alkylated mandelic acids to form alkyl aryl ketones was conducted using a catalytic aerobic method with a Co(III) complex and pivalaldehyde. mdpi.comnih.gov
Table 1: Conditions for Decarboxylation of Mandelic Acid Derivatives
| Substrate | Reagents/Catalyst | Product | Reference |
|---|---|---|---|
| Mandelic acid derivatives | O₂, CoCl₂ | Benzaldehyde or Benzoic acid derivatives | rsc.org |
| (S)-3-ethoxy-4-hydroxymandelic acid | Recombinant E. coli | Ethyl vanillin | nih.gov |
Formation of Anhydrides and Acid Halides
The carboxylic acid group of this compound can be converted into more reactive derivatives such as acid halides and anhydrides. These transformations typically require the protection of the benzylic hydroxyl group to prevent unwanted side reactions.
Acid Halide Formation: Acid chlorides and bromides are commonly synthesized by treating the corresponding carboxylic acid with specific halogenating agents. Thionyl chloride (SOCl₂) is widely used for the preparation of acid chlorides, while phosphorus tribromide (PBr₃) is a common reagent for synthesizing acid bromides. libretexts.orglibretexts.org For this compound, the benzylic hydroxyl group would likely need to be protected, for instance, by acetylation, before treatment with a halogenating agent. A relevant procedure is the conversion of acetylmandelic acid to acetylmandelyl chloride using thionyl chloride. orgsyn.org The reaction is typically refluxed for several hours, followed by distillation of the excess thionyl chloride to yield the acid chloride. orgsyn.org
Anhydride Formation: Acid anhydrides can be prepared from acid halides through a nucleophilic acyl substitution reaction with a carboxylate anion. libretexts.org This method can be used to synthesize both symmetrical and unsymmetrical anhydrides. libretexts.org
Table 2: Reagents for Acid Halide and Anhydride Formation from Carboxylic Acids
| Transformation | Reagent | Product | Reference |
|---|---|---|---|
| Carboxylic acid to Acid chloride | Thionyl chloride (SOCl₂) | Acid chloride | libretexts.orglibretexts.org |
| Carboxylic acid to Acid bromide | Phosphorus tribromide (PBr₃) | Acid bromide | libretexts.orglibretexts.org |
| Acetylmandelic acid to Acetylmandelyl chloride | Thionyl chloride (SOCl₂) | Acetylmandelyl chloride | orgsyn.org |
Reactions Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl group is another key reactive site in this compound, participating in oxidation, etherification, esterification, elimination, and nucleophilic substitution reactions.
Oxidation Reactions to Ketones or Aldehydes
The secondary benzylic alcohol of this compound can be oxidized to a ketone, specifically an α-keto acid (2-bromo-4,5-dimethoxybenzoylformic acid). Alternatively, as discussed previously, oxidative decarboxylation can lead to the formation of the corresponding aldehyde (2-bromo-4,5-dimethoxybenzaldehyde). rsc.org A procedure for the oxidation of a mandelic acid to an aldehyde involves reacting it with sodium persulfate using a silver nitrate (B79036) catalyst. sciencemadness.org The oxidation of the related compound, 2-bromo-4,5-dimethoxy toluene (B28343), to 2-bromo-4,5-dimethoxybenzoic acid using potassium permanganate (B83412) highlights the accessibility of the benzylic position to oxidation. google.com
Etherification and Esterification of the Hydroxyl Group
The benzylic hydroxyl group can undergo etherification and esterification reactions.
Esterification: A common method to form an ester at this position is through reaction with an acyl halide or anhydride. For instance, mandelic acid can be readily acetylated at the hydroxyl group by reacting it with acetyl chloride. orgsyn.org The reaction proceeds efficiently, often without the need for heating, to yield acetylmandelic acid. orgsyn.org
Etherification: Ether formation would typically involve converting the hydroxyl group into a better leaving group or using a strong base to deprotonate the alcohol, followed by reaction with an alkyl halide (Williamson ether synthesis).
Elimination Reactions to Form Cinnamic Acid Derivatives
The dehydration of this compound, which is a β-hydroxy acid, can lead to the formation of a cinnamic acid derivative (2-bromo-4,5-dimethoxycinnamic acid). This elimination reaction is typically acid-catalyzed. byjus.com The mechanism involves protonation of the benzylic hydroxyl group to form a good leaving group (water), which then departs to form a benzylic carbocation. Subsequent deprotonation of the adjacent α-carbon results in the formation of a carbon-carbon double bond, yielding the α,β-unsaturated carboxylic acid. These elimination reactions often compete with substitution reactions and are generally favored by heat. masterorganicchemistry.comkhanacademy.org
A related synthesis involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde with cyanoacetic acid, which after reduction and decarboxylation, yields a derivative of cinnamic acid. google.com
Nucleophilic Substitution at the Benzylic Position
The benzylic hydroxyl group is a poor leaving group (OH⁻). For nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be activated. amazonaws.com Under acidic conditions, the hydroxyl group can be protonated to form a much better leaving group (H₂O). The departure of water generates a benzylic carbocation, which is stabilized by resonance with the aromatic ring. This carbocation can then be attacked by a nucleophile in an Sₙ1-type mechanism. libretexts.org This pathway, however, would be in competition with the E1 elimination reaction. khanacademy.org The reaction of benzyl (B1604629) chloride with phenols in the presence of a base has been studied as an example of nucleophilic substitution at a benzylic carbon. ias.ac.in
Reactivity of the Dimethoxy Aromatic Ring
Electrophilic Aromatic Substitution (beyond initial bromination)
No studies have been identified that investigate electrophilic aromatic substitution reactions on the this compound molecule itself, beyond the initial bromination of its precursor, 3,4-dimethoxybenzaldehyde, to form 2-bromo-4,5-dimethoxybenzaldehyde. The activating, ortho-, para-directing nature of the two methoxy groups, combined with the deactivating, meta-directing effect of the carboxylic acid and the steric hindrance from the existing bromine atom, would theoretically influence the regioselectivity of any further substitution. However, without experimental data, any discussion of potential reaction outcomes remains speculative.
Ring Functionalization Strategies
There is a lack of published research detailing specific strategies for the further functionalization of the aromatic ring of this compound. While methods for the functionalization of similarly substituted aromatic systems exist, their direct application to and efficacy with this specific mandelic acid derivative have not been documented.
Mechanistic Investigations of Key Reactions
Isotopic Labeling Studies to Determine Reaction Pathways
No research utilizing isotopic labeling to determine the reaction pathways of this compound has been found. This experimental technique, which is invaluable for elucidating reaction mechanisms, has not been applied to this specific compound according to available records.
Advanced Spectroscopic and Analytical Research Methodologies for 2 Bromo 4,5 Dimethoxymandelic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-Bromo-4,5-dimethoxymandelic acid, a suite of NMR experiments is employed to gain a complete picture of its molecular framework.
One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the constituent atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the aliphatic proton at the chiral center (α-proton) are expected. The aromatic region would show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The two methoxy groups would also appear as sharp singlets, while the α-proton would present as a singlet coupled to the hydroxyl proton, which may be exchangeable with the solvent.
While no direct experimental spectra for this compound are publicly available, predicted chemical shifts can be inferred from analyses of structurally similar compounds such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and 4-bromo-1,2-dimethoxybenzene. researchgate.netrsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |
|---|---|---|---|
| Ar-H | ~7.10 | ~114.5 | Aromatic Proton (singlet) |
| Ar-H | ~6.90 | ~115.8 | Aromatic Proton (singlet) |
| -OCH₃ | ~3.88 | ~56.2 | Methoxy Group Protons (singlet) |
| -OCH₃ | ~3.85 | ~56.1 | Methoxy Group Protons (singlet) |
| α-H | ~5.15 | ~75.0 | Methine Proton (singlet) |
| Ar-C-Br | - | ~115.0 | Carbon attached to Bromine |
| Ar-C-OCH₃ | - | ~148.0 | Carbon attached to Methoxy |
| Ar-C-OCH₃ | - | ~149.5 | Carbon attached to Methoxy |
| Ar-C (quaternary) | - | ~130.0 | Carbon attached to side chain |
| -COOH | ~11-12 (broad) | ~175.0 | Carboxylic Acid Carbon |
Note: Predicted values are estimates based on analogous structures and may vary based on solvent and experimental conditions.
To confirm these assignments and establish connectivity, two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy) would confirm the coupling between the α-proton and the hydroxyl proton of the mandelic acid moiety.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, from the methoxy protons to their attached aromatic carbons and from the α-proton to the aromatic ring carbons, definitively piecing together the molecular structure.
As this compound is a chiral molecule, possessing a stereocenter at the α-carbon, determining its enantiomeric purity is critical. NMR spectroscopy, through the use of chiral auxiliary agents, is a powerful method for this purpose. researchgate.net
The general strategy involves reacting the racemic or enantiomerically-enriched mandelic acid with a chiral derivatizing agent (CDA), such as a chiral amine or alcohol, to form a pair of diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. The integration of these distinct signals allows for the precise quantification of the enantiomeric excess (ee). nih.gov For example, derivatization with a single enantiomer of a chiral amine like (R)-1-phenylethylamine would result in two diastereomeric amides, whose protons near the chiral centers would show different chemical shifts (ΔΔδ), enabling quantification. nih.gov
Dynamic NMR (DNMR) techniques could be applied to study the conformational dynamics of this compound. Specifically, variable-temperature (VT) NMR experiments can provide insight into the rotational energy barrier around the Cα-C(aryl) single bond. At low temperatures, the rotation around this bond may become slow on the NMR timescale, leading to the appearance of distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. Analysis of the spectra at different temperatures allows for the calculation of the activation energy for this conformational exchange, providing valuable data on the molecule's flexibility and preferred spatial arrangement.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental formula of this compound. By measuring the mass with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov
The molecular formula for this compound is C₁₀H₁₁BrO₅. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by 2 Da. HRMS can confirm the exact masses of both isotopic peaks. nih.gov
Calculated Exact Masses for Isotopologues of [M+H]⁺ Ion
| Isotopologue Formula | Isotope | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₁₀H₁₂⁷⁹BrO₅ | ⁷⁹Br | 290.98625 |
| C₁₀H₁₂⁸¹BrO₅ | ⁸¹Br | 292.98420 |
Note: Values represent the protonated molecule [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed. This fragmentation pattern serves as a structural fingerprint.
Drawing parallels from the metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496), plausible fragmentation pathways for this compound can be proposed. nih.gov Key fragmentation events would likely include:
Loss of water (-18 Da) from the mandelic acid side chain.
Decarboxylation (-44 Da for CO₂) from the carboxylic acid group.
Loss of a methyl radical (-15 Da) from a methoxy group.
Cleavage of the entire side chain leading to a bromodihydroxybenzoyl cation.
This technique is also exceptionally sensitive for identifying and structurally characterizing impurities. Any co-eluting substance from a chromatographic separation can be selected as a precursor ion and fragmented. Its unique fragmentation pattern can then be used to identify its structure, even when present at very low levels. For instance, an impurity such as 2-Bromo-4,5-dimethoxybenzoic acid, a potential synthetic precursor or oxidative byproduct, would be readily identified by its distinct molecular ion and subsequent fragmentation.
Plausible MS/MS Fragments of this compound
| Proposed Fragment | Plausible m/z (for ⁷⁹Br) | Neutral Loss |
|---|---|---|
| [M+H - H₂O]⁺ | 272.9757 | H₂O |
| [M+H - COOH]⁺ | 245.9892 | HCOOH |
| [M+H - H₂O - CO]⁺ | 244.9701 | H₂O, CO |
| [C₈H₈BrO₂]⁺ | 214.9702 | CH₂O₃, H₂ |
Note: These fragments are hypothetical and serve to illustrate the analytical process.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for assessing the purity of this compound and analyzing its volatile derivatives. The inherent volatility of the analyte, or a chemically modified version of it, allows for its separation and identification.
For GC-MS analysis, non-volatile compounds like this compound often require derivatization to increase their volatility. A common method is silylation, where active hydrogens in the carboxyl and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the vapor pressure of the compound, making it amenable to GC analysis.
The gas chromatograph separates the derivatized compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for the unequivocal identification of the compound and any present impurities.
| Parameter | Description |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
The purity of a sample can be determined by integrating the peak areas in the resulting chromatogram. The presence of unexpected peaks would indicate impurities, which can then be identified by their respective mass spectra.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within the this compound molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique spectral fingerprint.
Key vibrational modes for this compound include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-O stretches of the ether and alcohol groups, and aromatic C-H and C=C stretches. The broadness of the O-H stretching band can also provide insights into the extent of intermolecular and intramolecular hydrogen bonding within the sample.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |
| Alcohol O-H | Stretching | 3500-3200 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Carboxylic Acid C=O | Stretching | 1725-1700 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O (Ether & Alcohol) | Stretching | 1300-1000 |
| C-Br | Stretching | 680-515 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.
For this compound, the primary chromophore is the substituted benzene ring. The presence of the bromine atom and the methoxy groups as substituents on the aromatic ring influences the energy of the π → π* transitions, resulting in characteristic absorption bands in the UV region.
UV-Vis spectroscopy is also a valuable tool for monitoring the progress of chemical reactions involving this compound. For instance, if the compound is undergoing a reaction that modifies the aromatic system or its substituents, the UV-Vis spectrum will change accordingly. By monitoring the absorbance at a specific wavelength over time, the rate of the reaction can be determined.
| Chromophore | Electronic Transition | Typical λmax (nm) |
| Substituted Benzene Ring | π → π* | ~270-290 |
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of this compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a detailed model of the crystal structure.
This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. Furthermore, for chiral molecules like this compound, single-crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters, typically by using anomalous dispersion effects.
In cases where obtaining single crystals of this compound suitable for X-ray diffraction is challenging, co-crystallization or salt formation can be employed. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. Salt formation involves the reaction of the carboxylic acid group of this compound with a suitable base to form an ionic salt.
These strategies can enhance the crystallizability of the compound by providing a more stable and ordered crystal lattice. The resulting co-crystals or salts can then be analyzed by single-crystal X-ray diffraction to obtain detailed structural information about this compound and its interactions with the co-former or counter-ion. Diastereomeric salt formation with chiral bases, such as cinchona alkaloids, can also be used for the resolution of racemic mixtures.
Chromatographic Techniques for Research Applications
Chromatographic techniques are fundamental in the study of this compound, enabling its separation, purification, and analysis. These methods are crucial for ensuring the purity of the compound and for isolating stereoisomers, which is often a critical step in pharmaceutical and chemical research.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. The technique can separate the target compound from starting materials, by-products, and other impurities. For acidic aromatic compounds like mandelic acid derivatives, reversed-phase HPLC is a common approach. sielc.comhelixchrom.comnih.gov A C18 or similar nonpolar stationary phase is typically used, with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com An acid, such as phosphoric acid or trifluoroacetic acid (TFA), is frequently added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov
Due to the chiral center at the alpha-carbon, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical as they can exhibit different biological activities. Chiral HPLC is the most rapid and simple method for this purpose. nih.gov This can be achieved using a chiral stationary phase (CSP) or by adding a chiral mobile phase additive. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of mandelic acid derivatives. nih.gov Another approach involves the use of molecularly imprinted polymers (MIPs) as a chiral stationary phase, which are created to have specific recognition sites for one of the enantiomers. scielo.brdoaj.orgredalyc.org Pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is another effective strategy. nih.gov
Illustrative HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Retention Time | ~ 5.8 min |
| Purity | >98% (by peak area) |
Illustrative Chiral HPLC Separation Data
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IC) nih.gov |
| Mobile Phase | n-Hexane:Isopropanol with 0.1% TFA nih.gov |
| Flow Rate | 0.8 mL/min nih.gov |
| Detection | UV at 230 nm nih.gov |
| Retention Time (R-enantiomer) | ~ 8.2 min |
| Retention Time (S-enantiomer) | ~ 9.5 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Due to its high boiling point and polar nature, this compound is not suitable for direct GC analysis. mdpi.com To make it amenable to GC, derivatization of the polar carboxyl and hydroxyl groups is necessary to increase its volatility. mdpi.comcolostate.edu Common derivatization techniques include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) can be used to convert the acidic and alcoholic protons into trimethylsilyl (TMS) ethers and esters. research-solution.com
Alkylation/Esterification: The carboxylic acid can be converted to a more volatile ester, such as a methyl or ethyl ester, using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. mdpi.comcolostate.edu
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The use of a capillary column with a nonpolar or medium-polarity stationary phase is typical. For brominated aromatic compounds, specific detectors like an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NCI-MS) can provide high sensitivity and selectivity. acs.orgosti.govacs.org NCI-MS is particularly effective as it can selectively monitor for the characteristic bromide anions (m/z 79 and 81). osti.gov
Hypothetical GC-MS Data for a Derivatized Sample
| Parameter | Value |
| Derivative | TMS-ester/ether of this compound |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (2 min), ramp to 300 °C at 10 °C/min |
| MS Detection | Electron Ionization (EI) and Negative Chemical Ionization (NCI) |
| Key EI Fragments | Molecular ion (M+), fragments corresponding to loss of TMS, COOTMS, and bromine. |
| Key NCI Fragments | Br- ions (m/z 79 and 81) osti.gov |
Preparative Chromatography for Compound Isolation and Purification
When larger quantities of highly pure this compound are required for research purposes, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns with greater loading capacity. The goal is to isolate the compound of interest from a reaction mixture or to separate enantiomers on a larger scale. researchgate.net
The conditions developed for analytical HPLC, such as the choice of stationary and mobile phases, can often be scaled up for preparative separation. sielc.com Following the separation, the fractions containing the purified compound are collected, and the solvent is removed, typically by rotary evaporation, to yield the isolated solid. For enantiomeric purification, preparative chiral HPLC is a powerful, albeit often expensive, method for obtaining enantiomerically pure compounds. researchgate.netorgsyn.org
Other Advanced Analytical Techniques
Beyond chromatography, a suite of other analytical methods is employed to fully characterize this compound, confirming its elemental composition and probing its thermal properties.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a destructive technique that provides the mass percentages of the elements (carbon, hydrogen, and in some cases, oxygen and bromine) present in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula, C₁₀H₁₁BrO₅. davidson.eduma.edu This comparison is crucial for confirming the empirical formula and, in conjunction with molecular weight determination by mass spectrometry, the molecular formula. ma.edu The process involves combusting a small, precisely weighed amount of the substance and quantifying the resulting combustion products (e.g., CO₂ and H₂O). davidson.edu
Theoretical Elemental Composition of this compound (C₁₀H₁₁BrO₅)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 10 | 120.11 | 39.36% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 3.64% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 26.19% |
| Oxygen (O) | 15.999 | 5 | 79.995 | 26.22% |
| Total | 305.10 | 100.00% |
Calculations can be performed using online elemental analysis tools. man.ac.ukillinois.edu
Thermal Analysis (e.g., DSC, TGA) for Phase Transition and Thermal Stability Research
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. libretexts.org DSC analysis of this compound would reveal information about its melting point, which is a key indicator of purity. The thermogram would show an endothermic peak corresponding to the melting transition. researchgate.net It can also detect other phase transitions, such as crystallization or polymorphic transformations. libretexts.org
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated. libretexts.orgunca.edu A TGA thermogram provides information on the thermal stability of the compound and its decomposition profile. For an aromatic carboxylic acid, the TGA curve would likely show a stable mass until the onset of decomposition at an elevated temperature. psu.edumdpi.com The decomposition may occur in one or more steps, and the temperature at which significant mass loss begins is a measure of the compound's thermal stability. researchgate.net Coupling the TGA instrument to an infrared spectrometer (TGA-IR) can help identify the gaseous products evolved during decomposition. libretexts.org
Expected Thermal Analysis Data
| Technique | Observation | Interpretation |
| DSC | Sharp endothermic peak | Melting point of the crystalline solid. researchgate.net |
| TGA | Mass remains stable up to a certain temperature, followed by a sharp decrease. | Indicates the temperature range of thermal stability and the onset of thermal decomposition. psu.edumdpi.com |
Computational and Theoretical Chemistry Studies of 2 Bromo 4,5 Dimethoxymandelic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure and properties of molecules with high accuracy.
Due to the presence of several single bonds, 2-Bromo-4,5-dimethoxymandelic acid can exist in various conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process would identify the most stable conformers (those with the lowest energy) and the energy barriers between them. The resulting potential energy surface would be crucial for understanding the molecule's flexibility and its preferred shapes in different environments.
Quantum chemical calculations can predict various spectroscopic properties. For instance, the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms would be invaluable for interpreting experimental NMR spectra and confirming the molecule's structure. Similarly, the calculation of infrared (IR) vibrational frequencies would help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations.
Theoretical methods can be employed to model chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to elucidate the most likely reaction pathways. This would be particularly useful for understanding its synthesis or its role as a precursor in the formation of other compounds. Modeling the transition state would provide insights into the energy barrier of a reaction, which is a key factor in determining the reaction rate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.
MD simulations are particularly well-suited for studying how a molecule like this compound interacts with its environment, especially in a solvent. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent affects the molecule's conformation and dynamics. These simulations would also provide detailed information about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules, which are critical for understanding its solubility and behavior in solution.
Conformational Flexibility and Dynamics
The conformational landscape of this compound is dictated by the rotational freedom around several key single bonds: the bond connecting the phenyl ring to the alpha-carbon, the bond between the alpha-carbon and the carboxylic acid group, and the bonds of the methoxy (B1213986) groups. The interplay of steric hindrance from the bulky bromine atom and the methoxy groups, alongside potential intramolecular hydrogen bonding involving the hydroxyl and carboxylic acid moieties, would significantly influence the molecule's preferred three-dimensional structure.
Molecular mechanics and more advanced quantum chemical methods, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface of this molecule. These calculations could identify low-energy conformers and the energy barriers between them, providing insights into the molecule's flexibility and the populations of different conformational states at various temperatures. Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule over time, revealing how it explores its conformational space and interacts with its environment.
Docking and Molecular Recognition (within a chemical interaction context, not biological)
The principles of molecular recognition are fundamental to understanding how this compound might interact with other chemical entities. This involves a detailed analysis of its potential binding modes, driven by non-covalent interactions.
Binding to Model Chemical Systems (e.g., catalysts, surfaces)
Molecular docking studies could predict the binding affinity and orientation of this compound with various model systems. For instance, its interaction with the surface of a heterogeneous catalyst could be modeled to understand potential catalytic transformations. The carboxylic acid and hydroxyl groups are likely to be primary interaction sites, capable of forming hydrogen bonds or coordinating with metal centers on a catalyst's surface. The aromatic ring can engage in π-stacking interactions. The bromine atom and methoxy groups would modulate the electronic properties of the ring and introduce specific steric and electronic interactions that could influence binding selectivity.
QSAR/QSPR Studies (for non-biological chemical properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools for correlating a molecule's structural features with its chemical activities or properties. While no specific QSAR/QSPR models for this compound have been published, the framework for such an investigation can be outlined.
Correlating Structural Descriptors with Reactivity or Selectivity
For a series of related mandelic acid derivatives, one could develop QSAR models to correlate structural descriptors with chemical reactivity or selectivity in a particular reaction. Key descriptors would include electronic parameters (such as Hammett constants, atomic charges, and HOMO/LUMO energies), steric parameters (like Taft steric parameters or molar refractivity), and lipophilicity (logP). For instance, a QSAR model could predict how substitutions on the phenyl ring affect the rate of a specific chemical transformation of the carboxylic acid or hydroxyl group.
Predictive Modeling for Undiscovered Chemical Properties
QSPR models could be developed to predict a range of physicochemical properties for this compound and its analogues. These properties could include solubility, melting point, boiling point, and chromatographic retention times. By establishing a statistically significant correlation between calculated molecular descriptors and experimentally determined properties for a set of known compounds, a predictive model can be built. Such a model would be invaluable for estimating the properties of new, unsynthesized derivatives, thereby accelerating the discovery and development of novel materials.
Applications of 2 Bromo 4,5 Dimethoxymandelic Acid in Organic Synthesis and Materials Science Research
Building Block for Complex Organic Molecules
2-Bromo-4,5-dimethoxymandelic acid is a polysubstituted aromatic compound that holds potential as a versatile building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of multiple functional groups—a carboxylic acid, an α-hydroxyl group, a bromine atom, and two methoxy (B1213986) groups—each of which can be selectively targeted for chemical transformation.
Precursor to Polysubstituted Aromatic Systems
The core structure of this compound serves as a scaffold for the introduction of a wide array of substituents, leading to diverse polysubstituted aromatic systems. The existing functional groups guide these transformations. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid and hydroxyl groups offer sites for esterification, amidation, or etherification, further diversifying the molecular structure.
The synthesis of such precursors often begins with more readily available materials. For example, the related 2-bromo-4,5-dimethoxybenzaldehyde (B182550) can be synthesized from 3,4-dimethoxybenzaldehyde (B141060) through bromination in acetic acid. google.com This aldehyde is a key precursor that can be further oxidized to the corresponding benzoic acid or undergo reactions to form the mandelic acid itself. A general method for forming a mandelic acid derivative involves the reaction of a bromo-dimethoxybenzene compound with glyoxylic acid in the presence of a strong acid. sciencemadness.org
The strategic placement of the bromo and methoxy groups on the aromatic ring also influences the regioselectivity of further electrophilic aromatic substitution reactions, allowing for controlled synthesis of highly substituted benzene (B151609) derivatives. libretexts.orglibretexts.org
Synthesis of Heterocyclic Compounds
While direct examples of heterocyclic synthesis starting from this compound are not extensively documented in publicly available literature, its structure suggests several potential pathways. The α-hydroxy acid moiety is a well-known precursor for various heterocyclic systems. For instance, condensation reactions between the hydroxyl and carboxylic acid groups with appropriate binucleophiles can lead to the formation of lactones or other oxygen-containing heterocycles.
Furthermore, the mandelic acid can be chemically converted to other key intermediates that are known to participate in heterocycle synthesis. A notable example is its potential conversion to 2-bromo-4,5-dimethoxyphenethylamine. This phenethylamine (B48288) core is a fundamental component of many alkaloids and medicinally important compounds containing nitrogen-based heterocycles. The synthesis of ivabradine, a drug containing a cyclic amine, utilizes a derivative of 2-bromo-4,5-dimethoxyphenylpropanenitrile, highlighting the utility of this substitution pattern in constructing complex heterocyclic frameworks. google.com
Role as a Key Intermediate in Multi-step Synthesis
In multi-step synthetic sequences, this compound can serve as a pivotal intermediate, enabling the construction of complex target molecules through carefully planned reaction pathways. pressbooks.pub The concept of retrosynthetic analysis is crucial in identifying such key intermediates. libretexts.orglibretexts.org
Divergent Synthetic Routes from a Common Intermediate
This compound is an excellent example of a common intermediate from which divergent synthetic routes can be developed. By selectively addressing its different functional groups, a variety of distinct molecular scaffolds can be accessed.
For instance, one branch of a divergent synthesis could involve the modification of the carboxylic acid, leading to a family of esters or amides. A second, parallel route could focus on reactions at the bromine atom, such as its conversion to an organometallic species, which can then react with a range of electrophiles. A third pathway could exploit the α-hydroxyl group for etherification or oxidation to a ketone. This approach is highly valuable in medicinal chemistry for the generation of compound libraries for drug discovery. An example of a related compound being used as a key intermediate is 2-bromo-4,5-dimethoxybenzyl bromide in the synthesis of pinaverium (B1222119) bromide. patsnap.comnih.gov
Applications in Materials Science
While the direct application of this compound in materials science is not yet widely reported, its derivatives have shown promise in the development of functional materials. A notable example is the use of its derivative, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), as a template molecule for the synthesis of molecularly imprinted polymers (MIPs). ipp.pt
These MIPs are designed to selectively recognize and bind to the template molecule, in this case, 2C-B. ipp.pt The process involves polymerizing functional monomers, such as methacrylic acid, around the template. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target molecule. These selective recognition properties make MIPs valuable for applications in chemical sensing, separation, and drug delivery. ipp.pt
The functional groups present in this compound, particularly the carboxylic acid and hydroxyl groups, suggest its potential use as a monomer in polymerization reactions to create novel functional polymers. These polymers could have interesting properties for chelation, surface modification, or as components in biodegradable materials.
Data Tables
Table 1: Properties of 2-Bromo-4,5-dimethoxybenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₄ | sigmaaldrich.com |
| Molecular Weight | 261.07 g/mol | sigmaaldrich.com |
| Melting Point | 188-190 °C | sigmaaldrich.com |
| Assay | 98% | sigmaaldrich.com |
| CAS Number | 6286-46-0 | sigmaaldrich.com |
Table 2: Synthesis of 2-Bromo-4,5-dimethoxybenzenepropanenitrile
| Reactant | Reagent | Product | Yield | Reference |
| 2-bromo-4,5-dimethoxy cinnamyl nitrile | Potassium Borohydride (B1222165), Pyridine, Methanol (B129727) | 2-bromo-4,5-dimethoxy benzenepropanenitrile | 80.5% | google.com |
| 2-bromo-4,5-dimethoxy cinnamyl nitrile | Sodium Borohydride, Pyridine, Methanol | 2-bromo-4,5-dimethoxy benzenepropanenitrile | 81.4% | google.com |
| 2-bromo-4,5-dimethoxy cinnamyl nitrile | Palladium on Carbon, Hydrogen, Methanol | 2-bromo-4,5-dimethoxy benzenepropanenitrile | 84.6% | google.com |
Monomer or Precursor for Polymer Synthesis
The polymerization of mandelic acid itself has been a subject of scientific inquiry. For instance, research into the kinetics of polymerization of both racemic and optically active mandelic acid has been conducted, revealing differences in reaction rates. osti.gov The study of polyesters derived from mandelic acid has provided insights into the formation of both homochiral and heterochiral polymers. osti.gov
While these studies establish a precedent for the use of the mandelic acid backbone in polymer chemistry, specific research detailing the use of this compound as a monomer in polymer synthesis is not extensively documented in publicly available literature. The presence of the bromo- and dimethoxy- substituents on the phenyl ring would undoubtedly influence the polymerization process and the properties of the resulting polymer, such as its refractive index, thermal stability, and solubility. The potential for this substituted mandelic acid to act as a precursor for specialized polymers remains an area open for further investigation.
Components in Functional Materials (e.g., optoelectronic, supramolecular assemblies)
The incorporation of specific functionalities into materials to elicit desired optical or electronic responses is a cornerstone of materials science. While direct studies on the integration of this compound into functional materials are limited, the broader class of related compounds offers some insights. For example, the synthesis of molecularly imprinted polymers has been achieved using the structurally related 4-Bromo-2,5-dimethoxyphenethylamine as a template, indicating the utility of this substituted aromatic core in creating materials with selective recognition properties.
The potential for this compound to be used in functional materials stems from the electronic nature of its substituents. The methoxy groups are electron-donating, and the bromine atom is an electron-withdrawing group, which can lead to interesting electronic and photophysical properties. These characteristics are desirable in the design of materials for optoelectronic applications. Furthermore, the carboxylic acid and hydroxyl groups of the mandelic acid moiety are capable of forming hydrogen bonds, which could be exploited in the construction of ordered supramolecular assemblies.
Catalyst Ligands or Chiral Auxiliaries
The inherent chirality of mandelic acid and its derivatives makes them attractive candidates for applications in asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount.
Investigation as a Chiral Ligand for Asymmetric Catalysis
Chiral ligands are crucial components of metal-based catalysts for asymmetric reactions. They create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. While there is a wealth of research on various chiral ligands, specific investigations into this compound for this purpose are not prominent in the literature.
However, studies on other derivatives of mandelic acid have shown their potential as chiral ligands. For example, chiral ligands derived from mandelic acid have been synthesized and applied in the asymmetric phenyl transfer reaction to aromatic aldehydes. researchgate.net The success of these related systems suggests that this compound could, in principle, be modified to serve as a chiral ligand. The electronic and steric properties imparted by the bromo and dimethoxy substituents would likely influence the efficacy and selectivity of any resulting catalyst.
Use as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed. The concept of using chiral auxiliaries is a powerful strategy in stereoselective synthesis. wikipedia.org
Notably, mandelic acid itself was introduced as a chiral auxiliary by Barry Trost. wikipedia.orgslideshare.net This historical context underscores the fundamental utility of the mandelic acid scaffold in controlling stereoselectivity. While the direct application of this compound as a chiral auxiliary is not widely reported, its structural similarity to the parent mandelic acid suggests its potential in this role. The substituents on the aromatic ring could modulate the steric and electronic environment, potentially influencing the diastereoselectivity of reactions when it is employed as a chiral auxiliary. Further research would be necessary to explore and validate this potential application.
Future Research Directions and Unexplored Avenues for 2 Bromo 4,5 Dimethoxymandelic Acid
Development of Highly Efficient and Sustainable Synthetic Methodologies
The future synthesis of 2-Bromo-4,5-dimethoxymandelic acid will likely move away from traditional multi-step, high-waste chemical routes towards more sustainable and efficient methodologies. mdpi.com A primary avenue of exploration is the adoption of biocatalytic strategies, which have shown immense promise for other mandelic acid derivatives. nih.gov The use of enzymes like nitrilases, nitrile hydratases, and amidases could enable the production of optically pure (R)- or (S)-2-Bromo-4,5-dimethoxymandelic acid with high yields and under environmentally benign conditions. nih.gov Research into developing robust recombinant microbial strains capable of performing these transformations on a brominated and methoxylated substrate would be a significant step forward. nih.gov
Another promising direction is the application of organocatalysis, which utilizes small organic molecules to catalyze reactions, avoiding the use of toxic heavy metals. ingentaconnect.com Investigating mandelic acid itself or its derivatives as organo-catalysts for various transformations highlights a green chemistry approach that could be adapted for its own synthesis. ingentaconnect.com The development of a one-pot synthesis, perhaps combining condensation and oxidation steps, would greatly enhance the efficiency and reduce the environmental footprint of its production. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govmdpi.com | Screening and engineering of enzymes (nitrilases, etc.) for activity on the substituted substrate. |
| Organocatalysis | Avoidance of toxic metals, mild conditions, potential for asymmetric synthesis. ingentaconnect.com | Design of chiral organocatalysts for the enantioselective synthesis from precursors. |
| Green Chemistry | Use of aqueous ethanol (B145695) or other eco-friendly solvents, energy efficiency. ingentaconnect.com | Optimization of reaction conditions to maximize yield and minimize environmental impact. |
Comprehensive Exploration of Its Stereochemical Reactivity
The chiral center in this compound is a critical feature that warrants extensive investigation. Future research should focus on the stereoselective synthesis of its enantiomers, as the biological and chemical properties of each can differ significantly. researchgate.netresearchgate.net Developing methods for the efficient chiral separation of its racemic mixture is also crucial. Techniques like supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) with chiral stationary phases have been effective for other mandelic acid derivatives and could be adapted for this compound. nih.govresearchgate.net
Furthermore, a deeper understanding of its stereochemical reactivity is needed. This involves studying how the chirality of the α-carbon influences reactions at other parts of the molecule, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the carboxylic acid and hydroxyl groups. mdpi.comnih.gov Investigating the potential for diastereoselective reactions by introducing another chiral center would also be a valuable area of research. wikipedia.org
Advanced Mechanistic Understanding through In Situ Spectroscopy
To optimize existing reactions and discover new ones, a detailed mechanistic understanding is paramount. The application of advanced in situ spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time monitoring of reaction progress. rsc.orgmt.com These methods allow for the identification of transient intermediates and the collection of kinetic data, which are essential for elucidating reaction mechanisms. rsc.orgspectroscopyonline.com For instance, monitoring the synthesis of this compound could reveal the role of different catalysts and reaction conditions on the rate of formation and the generation of byproducts. researchgate.net Coupling these spectroscopic techniques with flow reactors could offer even greater control and insight into the reaction dynamics. rsc.org
Discovery of Novel Chemical Transformations
The unique substitution pattern of this compound opens the door to a wide range of novel chemical transformations. The bromine atom, for example, is a versatile handle for cross-coupling reactions, allowing for the introduction of various functional groups at this position. organic-chemistry.org Palladium-catalyzed reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of derivatives. acs.orgacs.org
Additionally, the electron-rich dimethoxy-substituted aromatic ring is primed for electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. organic-chemistry.org Research into the oxidative and reductive transformations of the mandelic acid moiety could also yield novel products with interesting properties. A recent breakthrough in the homologation of carboxylic acids, which involves adding a single carbon atom to their structure, could provide direct access to new building blocks derived from this compound. unc.edu
Computational Design of Derivatives with Tailored Chemical Properties
Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules. By using quantitative structure-property relationship (QSPR) modeling and density functional theory (DFT) calculations, it is possible to predict the chemical and physical properties of hypothetical derivatives of this compound. researchgate.netresearchgate.net This in silico approach can guide synthetic efforts by identifying derivatives with desired characteristics, such as enhanced reactivity, specific electronic properties, or improved solubility. rsc.org Computational modeling can also be used to investigate reaction mechanisms in detail, providing insights that are difficult to obtain through experimental methods alone. smu.edu
| Computational Technique | Application | Potential Outcome |
| QSPR | Predict properties of new derivatives. researchgate.net | Identification of candidates with tailored electronic or steric properties. |
| DFT | Model reaction pathways and transition states. rsc.org | Deeper understanding of reactivity and guidance for reaction optimization. |
| Molecular Dynamics | Simulate enzyme-substrate interactions. mdpi.com | Rational design of enzymes for the biocatalytic synthesis of the compound. |
Integration into Flow Chemistry and Automation for Scalable Synthesis
For this compound to be utilized in industrial applications, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing in this regard. chemicalindustryjournal.co.ukbohrium.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scale-up. rsc.orgrsc.org Integrating flow synthesis with automation and in situ monitoring would create a highly efficient and robust manufacturing process for this compound and its derivatives. researchgate.net
Exploration in Niche Areas of Chemical Research
Beyond its potential as a synthetic intermediate, this compound could find applications in more specialized areas of chemical research. Its well-defined structure makes it a candidate for use as an analytical standard, particularly in the development and validation of chromatographic methods for separating chiral compounds. nih.govosti.gov
Furthermore, with appropriate functionalization, it could be developed into a chemical probe to study biological systems or reaction mechanisms. nih.govnih.gov For instance, by attaching a fluorescent tag, it could be used to visualize specific cellular processes or protein interactions. acs.orgyoutube.com The unique electronic and steric properties conferred by its substituents could be leveraged to design probes with high specificity and affinity for their targets.
Q & A
Q. Mitigation strategies :
- Low temperature : Maintain −78°C to slow HBr generation.
- Controlled stoichiometry : Use 3 equivalents of BBr3 to prioritize demethylation.
- In situ trapping : Add molecular sieves to absorb HBr .
Analytical validation : Monitor via LC-MS for bromine loss (m/z shifts of −79 Da) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Advanced: How do substituent positions (bromo vs. methoxy) influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bromine at C2 and methoxy groups at C4/C5 create distinct electronic environments:
Q. Case study :
- Pd-catalyzed coupling : Bromine at C2 reacts preferentially over methoxy-substituted positions.
- Side reactions : Methoxy deprotection under strong bases (e.g., NaOH) forms quinone intermediates .
| Substituent | Reactivity in Cross-Coupling |
|---|---|
| C2-Br | High (leaving group) |
| C4/C5-OMe | Low (electron donation) |
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Stability :
- Storage :
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies arise from:
Impurity profiles : Side products (e.g., 3,4-dihydroxynitrobenzene) may skew yield calculations .
Demethylation efficiency : Incomplete BBr3 reactions reduce purity .
Q. Resolution steps :
- Reproducibility : Standardize stoichiometry (e.g., 3.2 eq BBr3).
- Analytical rigor : Use orthogonal methods (HPLC, <sup>13</sup>C NMR) to quantify purity .
Basic: What biological or pharmacological models utilize this compound?
Answer:
While direct pharmacological data is limited, structural analogs (e.g., ivabradine precursors) suggest applications in:
- Cardiovascular research : As a chiral building block for ion channel modulators .
- Neuroscience : Methoxy and bromine groups may enhance blood-brain barrier penetration .
Advanced: What strategies optimize enantiomeric purity in asymmetric syntheses of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
